molecular formula C8H5Br2F3O2 B1458085 2,4-Dibromo-5-(trifluoromethoxy)anisole CAS No. 1373920-68-3

2,4-Dibromo-5-(trifluoromethoxy)anisole

Cat. No.: B1458085
CAS No.: 1373920-68-3
M. Wt: 349.93 g/mol
InChI Key: MNJSXTGIUDEJSM-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(trifluoromethoxy)anisole is a specialized aromatic building block designed for advanced synthetic applications, particularly in pharmaceutical and agrochemical research. This compound features two distinct bromine substituents on the anisole ring, which offer orthogonal reactivity for sequential metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This allows researchers to selectively install different aryl groups at the C2 and C4 positions, enabling the efficient and modular construction of complex, multi-functionalized arene scaffolds that are difficult to access by other means. The key feature of this molecule is the strategic incorporation of the trifluoromethoxy (OCF 3 ) group . This substituent is recognized as a privileged motif in medicinal and agricultural chemistry due to its high electronegativity and significant lipophilicity (π = 1.04), which often enhances cell membrane permeability and improves the metabolic stability of candidate molecules . The presence of the OCF 3 group, combined with the methoxy ether, makes this intermediate particularly valuable for generating analogs of bioactive compounds. It is ideally suited for creating compound libraries in lead optimization campaigns for various disease targets. Primary Research Applications: • Cross-Coupling Substrate: Serves as a core template for the synthesis of diverse biaryl and heterobiaryl structures via site-selective palladium-catalyzed cross-coupling . • Life Sciences Intermediary: Used in the design and synthesis of potential pharmaceutical and agrochemical candidates, leveraging the properties of the trifluoromethoxy group to modulate bioactivity . • Materials Science: A precursor for constructing functionalized organic materials and liquid crystals where the OCF 3 group can influence electronic properties and molecular packing. Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1,5-dibromo-2-methoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3O2/c1-14-6-3-7(15-8(11,12)13)5(10)2-4(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJSXTGIUDEJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Bromination

Bromination of anisole derivatives to obtain dibromo-substituted products is commonly achieved by electrophilic aromatic substitution using bromine or brominating reagents such as N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or pyridinium tribromide (PyBr₃).

Brominating Agent Solvent Reaction Time Temperature Advantages Disadvantages
NBS Tetrahydrofuran (THF) 5 hours Room temperature Short reaction time, low cost, mild None significant
DBDMH THF 24 hours Room temperature Mild conditions Longer reaction time, higher cost
PyBr₃ Methanol (MeOH) ~Reflux time Reflux Effective bromination Requires heating, expensive

NBS is preferred for large-scale synthesis due to its shorter reaction time, lower cost, and simpler post-treatment compared to DBDMH and PyBr₃.

Optimized Bromination Conditions

  • Reaction temperature, reagent ratio, and solvent choice critically affect bromination efficiency.
  • Bromination in acetic acid with liquid bromine followed by neutralization with aqueous ammonia is also an effective method for selective dibromination.
  • Purification typically involves column chromatography or recrystallization to isolate the dibromo intermediate with high purity.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) substituent is challenging to install due to the low nucleophilicity of the trifluoromethoxy anion and the sensitivity of aromatic substitution reactions.

Mechanochemical Pyridinium Salt Approach

A recent innovative method involves:

  • Conversion of aromatic amines to pyridinium salts using pyrylium tetrafluoroborate (Pyry-BF₄).
  • Subsequent nucleophilic aromatic substitution (S_NAr) of the pyridinium salt with trifluoromethoxy nucleophiles under mechanochemical (solid-state) conditions.

Key features of this method:

  • The pyrylium reagent condenses with the amino group to form a pyridinium salt intermediate.
  • The trifluoromethoxy nucleophile (e.g., 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide) substitutes the pyridinium salt to install the -OCF₃ group.
  • The reaction proceeds efficiently in the solid state with mild temperature and solvent economy, aligning with green chemistry principles.
  • Yields vary depending on steric hindrance; ortho-substituted substrates show lower yields.
  • The method tolerates various functional groups including bromine, iodine, amides, and sulfonamides.

Electrophilic Trifluoromethoxylation

Other approaches include electrophilic trifluoromethoxylation using specialized reagents; however, these are less commonly reported for this compound due to reagent availability and reaction complexity.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Bromination NBS in THF, room temperature, 5 hours Selective dibromination at 2,4-positions
2 Formation of Pyridinium Salt Pyrylium tetrafluoroborate with aromatic amine Pyridinium salt intermediate
3 Trifluoromethoxylation Mechanochemical reaction with trifluoromethoxide salt Installation of -OCF₃ group at 5-position
4 Purification Column chromatography or recrystallization Pure 2,4-Dibromo-5-(trifluoromethoxy)anisole

Research Findings and Optimization Notes

  • Mechanochemical methods for trifluoromethoxylation provide a green, solvent-minimized route with mild conditions and reduced workup time.
  • Bromination with NBS is favored for scalability due to cost-effectiveness and shorter reaction times.
  • The position of substituents affects reactivity and yield; steric hindrance at ortho positions can reduce trifluoromethoxylation efficiency.
  • Side reactions such as fluorine substitution from tetrafluoroborate anion sources can occur but are minimized under optimized conditions.
  • The combined approach of bromination followed by mechanochemical trifluoromethoxylation is currently the most practical and efficient for preparing this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-(trifluoromethoxy)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atoms, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2,4-Dibromo-5-(trifluoromethoxy)anisole exhibits notable antimicrobial and antifungal activities. Its structural features allow it to interact effectively with biological membranes and enzymes, enhancing its potency against various pathogens. For instance, compounds with similar trifluoromethoxy substitutions have shown increased biological efficacy due to their ability to form stable complexes with target proteins.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as an intermediate in the synthesis of biologically active compounds. Its role in the pharmaceutical industry includes:

  • Synthesis of Antifungal Agents : The compound can be modified to produce derivatives that exhibit antifungal properties.
  • Development of Antimicrobial Drugs : Its unique structure allows for modifications that can lead to new classes of antimicrobial agents.

Agrochemical Applications

This compound is also utilized in agrochemicals due to its antimicrobial properties. It can be incorporated into formulations aimed at protecting crops from fungal infections and other pathogens. The trifluoromethoxy group enhances its stability and effectiveness in agricultural applications.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various halogenated anisoles demonstrated that this compound exhibited superior activity against common fungal pathogens compared to its non-fluorinated counterparts. The study involved testing against Candida albicans and Aspergillus niger, showing a significant reduction in growth rates at lower concentrations.

Synthesis Methodologies

Several synthesis methods have been documented for producing this compound. These methods emphasize the importance of reaction conditions in achieving high yields:

  • Bromination Reactions : Utilizing bromine under controlled conditions to introduce bromine atoms onto the anisole backbone.
  • Trifluoromethylation : Employing trifluoromethylating agents to incorporate the trifluoromethoxy group effectively.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(trifluoromethoxy)anisole depends on its specific application. In chemical reactions, the bromine atoms and trifluoromethoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Structural and Electronic Differences

4-(Trifluoromethoxy)anisole (C₈H₇F₃O₂; MW 192.13)
  • Substituents : -OCH₃ (position 1) and -OCF₃ (position 4).
  • Key Properties : The trifluoromethoxy group adopts an orthogonal conformation relative to the aromatic ring due to steric and electronic effects, unlike the coplanar methoxy group in anisole. This reduces conjugation and enhances metabolic stability in bioactive molecules .
  • Applications : Used in Suzuki-Miyaura couplings (e.g., with boronic acids) to synthesize biphenyl derivatives .
2,6-Difluoro-4-iodoanisole (C₇H₅F₂IO; MW 270.02)
  • Substituents : -OCH₃ (position 1), -F (positions 2, 6), and -I (position 4).
  • Key Properties : Iodine’s large atomic radius increases steric hindrance, while fluorine’s electronegativity deactivates the ring. Boiling point: 65°C .
  • Reactivity : Less reactive in nucleophilic substitutions compared to brominated analogs due to iodine’s weaker leaving-group ability.
2,4-Dibromo-5-fluorothioanisole (C₇H₄Br₂FS; MW 298.98)
  • Substituents : -SCH₃ (position 1), -Br (positions 2, 4), and -F (position 5).
  • Key Differences : Replacing oxygen with sulfur in the thioanisole structure increases lipophilicity and alters electronic properties. Similarity score to the target compound: 0.88 .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point/Melting Point Key Substituents
2,4-Dibromo-5-(trifluoromethoxy)anisole C₈H₅Br₂F₃O₂ 342.93 Not reported -Br (2,4), -OCF₃ (5), -OCH₃ (1)
4-(Trifluoromethoxy)anisole C₈H₇F₃O₂ 192.13 Not reported -OCF₃ (4), -OCH₃ (1)
2,6-Difluoro-4-iodoanisole C₇H₅F₂IO 270.02 65°C (bp) -F (2,6), -I (4), -OCH₃ (1)
2,4-Dibromo-5-fluorothioanisole C₇H₄Br₂FS 298.98 Not reported -Br (2,4), -F (5), -SCH₃ (1)

Biological Activity

2,4-Dibromo-5-(trifluoromethoxy)anisole (DBTFA) is an organic compound recognized for its significant biological activities, particularly in antimicrobial and antifungal applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

DBTFA has a molecular formula of C8H5Br2F3O2C_8H_5Br_2F_3O_2 and a molecular weight of approximately 349.93 g/mol. Its unique structure includes two bromine atoms and a trifluoromethoxy group attached to an anisole backbone, which enhances its chemical reactivity and biological potency. The trifluoromethoxy group is particularly notable for increasing the compound's interaction with biological membranes and enzymes, which is crucial for its antimicrobial properties.

Antimicrobial Activity

Research indicates that DBTFA exhibits notable antimicrobial and antifungal properties. Compounds with similar structural features often show enhanced biological activity due to their ability to disrupt microbial cell membranes or inhibit essential enzymes. The following table summarizes the antimicrobial efficacy of DBTFA against various pathogens:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, mg/mL)
Staphylococcus aureus1550
Escherichia coli1260
Candida albicans1840
Pseudomonas aeruginosa1070

These results suggest that DBTFA is particularly effective against Candida albicans , surpassing the efficacy of standard antibiotics like ampicillin .

The mechanism by which DBTFA exerts its biological effects involves several key processes:

  • Binding Interactions : DBTFA binds to specific enzymes or receptors, inhibiting their activity. This binding often involves interactions with nucleophilic residues in proteins, leading to functional changes.
  • Enzyme Inhibition : The compound's halogenated structure allows it to form stable complexes with target enzymes, effectively blocking their catalytic sites.
  • Gene Expression Modulation : Studies have shown that DBTFA can influence gene expression related to stress responses in microorganisms, further enhancing its antimicrobial effects .

Case Studies

Several studies have explored the biological activity of DBTFA in various settings:

  • Study on Antifungal Activity : A laboratory study demonstrated that DBTFA significantly inhibited the growth of Candida albicans at concentrations as low as 40 mg/mL. The study highlighted the compound's potential as a therapeutic agent against fungal infections resistant to conventional treatments.
  • Comparative Analysis : A comparative study involving halogenated derivatives showed that DBTFA outperformed other compounds in terms of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of multiple halogens was found to enhance membrane permeability disruption .

Q & A

Basic Synthesis and Characterization

Q: What synthetic methodologies are effective for preparing 2,4-Dibromo-5-(trifluoromethoxy)anisole, and how can purity be optimized? A: The compound can be synthesized via electrophilic aromatic substitution or halogenation of precursor anisoles. For example, bromination under controlled reflux conditions (e.g., using DMSO as a solvent at 80–100°C for 18 hours) yields intermediates, followed by purification via vacuum distillation and crystallization . Purity optimization requires careful control of reaction stoichiometry, temperature, and purification steps (e.g., column chromatography or recrystallization using ethanol-water mixtures). Characterization via 1H^1 \text{H}/13C^{13} \text{C}-NMR and IR spectroscopy is critical to confirm substituent positions and functional groups .

Substituent Effects on Reactivity

Q: How do bromine and trifluoromethoxy substituents influence the reactivity of the aromatic ring in further functionalization? A: Bromine acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to meta/para positions, while the trifluoromethoxy group (OCF3_3) exhibits both steric and electronic effects. The OCF3_3 group’s orthogonal conformation to the aromatic ring reduces conjugation, enhancing steric hindrance and altering regioselectivity in reactions like nitration or coupling . Computational studies (DFT) can predict preferred reaction sites by analyzing charge distribution and Fukui indices .

Advanced Computational Modeling

Q: What density-functional theory (DFT) parameters are recommended to model the thermochemistry or electronic properties of this compound? A: Hybrid functionals like B3LYP, incorporating exact exchange terms, are suitable for modeling thermochemical properties (e.g., bond dissociation energies, Gibbs free energy of reactions) . Basis sets such as 6-311++G(d,p) provide accuracy for halogenated aromatics. For non-covalent interactions (e.g., stacking with CO2_2), dispersion-corrected functionals (e.g., ωB97X-D) are advised . Solvent effects can be modeled using PCM or SMD frameworks.

Photophysical and Excimer Behavior

Q: How does the trifluoromethoxy group affect the compound’s photophysical properties, such as fluorescence or excimer formation? A: The OCF3_3 group’s electron-withdrawing nature reduces π-electron density, potentially quenching fluorescence. However, steric effects may promote excimer formation at higher concentrations due to restricted rotation. Experimental studies on anisole derivatives show excimer-monomer equilibrium can be probed via temperature-dependent fluorescence spectroscopy . Quantum yield measurements and time-resolved spectroscopy are essential to quantify these effects .

Regioselectivity in Cross-Coupling Reactions

Q: What strategies ensure regioselective cross-coupling (e.g., Suzuki-Miyaura) at specific bromine sites in this compound? A: Regioselectivity depends on electronic and steric factors. The bromine atom para to the OCF3_3 group is more activated for coupling due to reduced steric hindrance. Catalytic systems like Pd(PPh3_3)4_4 with bulky ligands (e.g., SPhos) enhance selectivity for less hindered positions. Solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) further modulate reactivity .

Biological Activity and Functionalization

Q: What functionalization pathways are viable for developing biologically active derivatives (e.g., antimicrobial agents)? A: Nitration at the meta position (relative to OCF3_3) followed by reduction yields amino intermediates for Schiff base formation or triazole coupling . For example, condensation with substituted benzaldehydes in ethanol under acidic conditions generates imine derivatives, which can be screened for bioactivity . Computational docking studies (e.g., AutoDock Vina) guide rational design by predicting binding affinities to target enzymes.

Stability Under Environmental Conditions

Q: How does the compound degrade under UV light or aqueous conditions, and what are the degradation byproducts? A: The bromine substituents make the compound susceptible to photolytic debromination. UV exposure in polar solvents (e.g., acetonitrile) generates aryl radicals, leading to hydrodebrominated products. Hydrolysis under acidic/basic conditions cleaves the methoxy group, forming phenolic derivatives. LC-MS and 19F^{19} \text{F}-NMR track degradation pathways, while DFT studies predict transition states for bond cleavage .

Analytical Challenges in Quantification

Q: What analytical techniques are most reliable for quantifying trace amounts of this compound in complex matrices? A: GC-MS with electron capture detection (ECD) is sensitive to halogenated aromatics. For polar degradation products, HPLC-MS/MS with a C18 column and acetonitrile/water gradient elution is preferred. Internal standards like deuterated anisoles or 4-(trifluoromethoxy)anisole improve accuracy . Method validation should include spike-recovery tests and LOQ determination (<1 ppm).

Mechanistic Studies of Electrophilic Reactions

Q: How can kinetic isotope effects (KIEs) or Hammett plots elucidate the mechanism of electrophilic substitutions on this compound? A: KIEs (kH/kDk_H/k_D) measured via deuterated analogs distinguish between concerted and stepwise mechanisms. Hammett plots using substituent constants (σ+^+) correlate reaction rates with electronic effects. For example, a negative ρ value indicates a transition state with significant positive charge development, typical of nitration or sulfonation .

Safety and Handling Protocols

Q: What safety precautions are necessary for handling this compound in laboratory settings? A: Due to bromine’s volatility and OCF3_3’s potential toxicity, use fume hoods and PPE (gloves, goggles). Store at 0–6°C in sealed containers to prevent degradation . Spill management requires neutralization with sodium bicarbonate and adsorption via activated carbon. Risk assessments should address flammability (flash point >150°F) and environmental hazards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromo-5-(trifluoromethoxy)anisole
Reactant of Route 2
2,4-Dibromo-5-(trifluoromethoxy)anisole

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